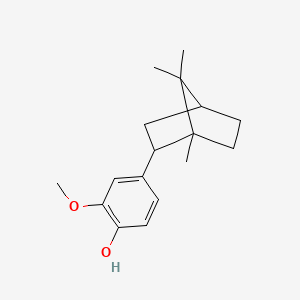

Phenol, (2-bornyl)methoxy-

Description

Structural Breakdown:

The name "Phenol, (2-bornyl)methoxy-" can be deconstructed to understand its precise molecular arrangement:

Phenol (B47542): This is the parent structure, a benzene (B151609) ring with a hydroxyl group.

(2-bornyl): This refers to a substituent derived from borneol, a bicyclic organic compound. The "2-" indicates the point of attachment of the bornyl group to the rest of the substituent.

methoxy-: This indicates the presence of a -OCH3 group.

Combined, "(2-bornyl)methoxy-" describes a substituent where a bornyl group is attached to a methoxy (B1213986) group, which in turn is attached to the phenol ring. The precise location of this substituent on the phenol ring would be designated by a number (e.g., 2-, 3-, or 4-), which is not specified in the general name but would be crucial for defining a specific isomer.

Table 1: Structural Components of Phenol, (2-bornyl)methoxy-

| Component | Chemical Formula | Description |

| Phenol | C₆H₅OH | A benzene ring bonded to a hydroxyl group. |

| (2-bornyl) group | C₁₀H₁₇ | A bicyclic monoterpene derivative. |

| Methoxy group | -OCH₃ | A functional group consisting of a methyl group bound to oxygen. |

Structure

3D Structure

Properties

CAS No. |

308084-76-6 |

|---|---|

Molecular Formula |

C17H24O2 |

Molecular Weight |

260.4 g/mol |

IUPAC Name |

2-methoxy-4-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol |

InChI |

InChI=1S/C17H24O2/c1-16(2)12-7-8-17(16,3)13(10-12)11-5-6-14(18)15(9-11)19-4/h5-6,9,12-13,18H,7-8,10H2,1-4H3 |

InChI Key |

FDPFKODSGDDVCR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2CCC1(C(C2)C3=CC(=C(C=C3)O)OC)C)C |

Origin of Product |

United States |

Sophisticated Spectroscopic and Structural Elucidation of Phenol, 2 Bornyl Methoxy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is a powerful technique for elucidating the structure of organic compounds by mapping the carbon and hydrogen frameworks. jmaterenvironsci.comjchps.com For a molecule with the complexity of Phenol (B47542), (2-bornyl)methoxy-, which combines aromatic and bicyclic aliphatic moieties, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous signal assignment. jchps.comrsc.org

High-resolution ¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. In Phenol, (2-bornyl)methoxy-, distinct signals are expected for the protons of the phenyl group and the bornyl system.

The aromatic protons on the phenol ring would typically appear in the downfield region of the spectrum, approximately between 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. oregonstate.edu The exact chemical shifts and splitting patterns (e.g., doublets, triplets) would depend on the substitution pattern on the phenyl ring (ortho, meta, or para relative to the ether linkage) and the coupling interactions between adjacent protons.

The protons of the bornyl group would resonate in the upfield, aliphatic region of the spectrum, generally between 0.8 and 4.0 ppm. mdpi.comresearchgate.netresearchgate.net This region would be complex due to the rigid bicyclic structure. Key expected signals include:

Methyl Protons: The bornyl moiety contains three methyl groups. These would likely appear as distinct singlets in the 0.8-1.2 ppm range. mdpi.com

Methylene and Methine Protons: The bicyclic ring protons would produce a series of complex, overlapping multiplets between 1.0 and 2.5 ppm.

CHO Proton: The proton on the carbon bearing the methoxy (B1213986) group (C2 of the bornyl system) would be deshielded by the adjacent oxygen and is expected to appear as a multiplet around 3.5-4.5 ppm. mdpi.compdx.edu

Table 1: Expected ¹H NMR Data for Phenol, (2-bornyl)methoxy-

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Aromatic (Phenyl) | 6.5 - 8.0 | d, t, m | Dependent on substitution pattern. |

| Methylene (OCH₂) | 3.5 - 4.5 | m | Protons connecting the bornyl group to the phenolic oxygen. |

| Methine (Bornyl CH) | 1.5 - 2.5 | m | Bridge and bridgehead protons. |

| Methyl (Bornyl CH₃) | 0.8 - 1.2 | s | Three distinct singlet signals are expected. |

This table represents theoretically expected values. Actual experimental data is required for confirmation.

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in Each chemically non-equivalent carbon atom produces a single peak, allowing for a count of the unique carbons in the structure. For Phenol, (2-bornyl)methoxy-, with a molecular formula of C₁₇H₂₄O₂, seventeen distinct signals would be expected if the molecule is asymmetric.

The chemical shifts in the ¹³C NMR spectrum would be distributed as follows:

Aromatic Carbons: The carbons of the phenol ring would resonate in the downfield region of 110-160 ppm. wisc.edu The carbon atom directly bonded to the oxygen (C-O) would be the most deshielded in this group.

Aliphatic Carbons (Bornyl): The ten carbons of the bornyl framework would appear in the upfield region, typically between 10 and 80 ppm. mdpi.comnih.gov The carbon atom bonded to the ether oxygen (C-O) would be the most downfield of this set, expected around 70-85 ppm. wisc.edu The methyl carbons would be the most upfield, appearing between 10 and 25 ppm. bhu.ac.in

Table 2: Expected ¹³C NMR Data for Phenol, (2-bornyl)methoxy-

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-O | 150 - 160 |

| Aromatic C-H / C-C | 110 - 140 |

| Aliphatic C-O (Bornyl) | 70 - 85 |

| Aliphatic CH, CH₂ (Bornyl) | 20 - 50 |

| Aliphatic CH₃ (Bornyl) | 10 - 25 |

This table represents theoretically expected values. Actual experimental data is required for confirmation.

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms. jchps.comrsc.orgresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the proton-proton connectivities within the phenyl ring and to map out the complex spin systems of the bornyl framework.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. HSQC is essential for definitively assigning which protons are bonded to which carbons in both the aromatic and bornyl parts of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly vital for connecting the different fragments of the molecule. For Phenol, (2-bornyl)methoxy-, it would show correlations from the OCH₂ protons to the bornyl carbons and, crucially, to the aromatic carbon of the phenol ring, thus confirming the ether linkage.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns. chemguide.co.ukwikipedia.org

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal tool for identifying and quantifying components in a mixture. nih.govresearchgate.netmdpi.com When analyzing a sample containing Phenol, (2-bornyl)methoxy-, the compound would first be separated from other components on a GC column, resulting in a characteristic retention time.

Upon entering the mass spectrometer, the molecule would be ionized, typically by electron impact (EI), to produce a molecular ion (M⁺•). The mass of this ion would correspond to the molecular weight of the compound. This energetically unstable molecular ion would then fragment in a predictable manner. chemguide.co.ukwikipedia.org Expected fragmentation pathways for Phenol, (2-bornyl)methoxy- would include:

Cleavage of the Ether Bond: A primary fragmentation would be the breaking of the C-O bonds of the ether linkage. This could lead to the formation of a bornyl cation or a phenoxy cation.

Fragmentation of the Bornyl Moiety: The bornyl ring itself can undergo characteristic rearrangements and fragmentations, often losing methyl groups or other small neutral molecules. researchgate.net

Loss of Small Molecules: Fragmentation of the phenol ring, such as the loss of carbon monoxide (CO), is also possible. libretexts.org

The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular "fingerprint" that can be compared to spectral libraries for identification. jmaterenvironsci.comnih.gov

Table 3: Potential Key Fragments in the Mass Spectrum of Phenol, (2-bornyl)methoxy-

| m/z Value | Possible Fragment Identity | Notes |

|---|---|---|

| [M]⁺• | Molecular Ion (C₁₇H₂₄O₂) | Corresponds to the molecular weight of the compound. |

| [M - 15]⁺ | Loss of a methyl group (•CH₃) | Common fragmentation for terpene-like structures. |

| [C₁₀H₁₇]⁺ | Bornyl cation fragment | Resulting from cleavage of the ether C-O bond. |

| [C₇H₇O]⁺ | Methoxyphenol-type fragment | Resulting from cleavage of the ether bond. |

This table represents theoretically expected fragmentation patterns. Actual experimental data is required for confirmation.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy, typically to four or more decimal places. bohrium.comyoutube.com This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass.

For Phenol, (2-bornyl)methoxy-, the molecular formula is C₁₇H₂₄O₂. The calculated monoisotopic (exact) mass for this formula can be compared to the experimentally measured mass from an HRMS instrument. A close match between the theoretical and measured mass provides powerful evidence for the correct elemental composition, significantly increasing the confidence in the compound's identification and distinguishing it from other isomers or compounds with the same nominal mass. nih.govresearchgate.netnih.gov

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes the chemical bonds within the molecule to vibrate at specific frequencies. These frequencies correspond to the energy required to excite the bonds to a higher vibrational state. The resulting IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), where specific peaks indicate the presence of particular functional groups.

For a molecule with the structure of Phenol, (2-bornyl)methoxy-, the IR spectrum would be expected to display characteristic absorption bands corresponding to its key functional components: the phenolic hydroxyl group, the aromatic ring, the ether linkage, and the saturated bicyclic bornyl group.

Key expected absorption bands for Phenol, (2-bornyl)methoxy- would include:

O-H Stretch (Phenolic): A strong and typically broad absorption band is anticipated in the region of 3500–3200 cm⁻¹. The broadening of this peak is a result of intermolecular hydrogen bonding between the hydroxyl groups of different phenol molecules.

C-H Stretch (Aromatic and Aliphatic): Absorptions due to C-H stretching vibrations are expected. Peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) would indicate the C-H bonds of the aromatic ring. Stronger peaks just below 3000 cm⁻¹ (typically 3000-2850 cm⁻¹) would correspond to the sp³-hybridized C-H bonds of the aliphatic bornyl group.

C-O Stretch (Ether and Phenol): Strong C-O stretching vibrations are characteristic of both ethers and phenols and typically appear in the fingerprint region of the spectrum, between 1300 cm⁻¹ and 1000 cm⁻¹. Phenyl alkyl ethers are expected to show two strong absorbances around 1250 cm⁻¹ (asymmetric stretch) and 1050 cm⁻¹ (symmetric stretch) openstax.org.

C=C Stretch (Aromatic): The stretching of the carbon-carbon double bonds within the benzene (B151609) ring typically gives rise to one or more medium to weak absorption bands in the 1600–1450 cm⁻¹ region.

C-H Bending: Bending vibrations for the C-H bonds of the bornyl group would be expected in the 1470-1350 cm⁻¹ range. Out-of-plane ("oop") bending of the aromatic C-H bonds can also provide information about the substitution pattern on the benzene ring, with absorptions typically occurring between 900 and 675 cm⁻¹.

The following interactive table summarizes the expected IR absorption bands for the functional groups in Phenol, (2-bornyl)methoxy-.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H | Stretch, H-bonded | 3500 - 3200 | Strong, Broad |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H (Bornyl) | Stretch | 3000 - 2850 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |

| Aliphatic C-H (Bornyl) | Bend | 1470 - 1350 | Medium |

| Ether/Phenol C-O | Stretch | 1300 - 1000 | Strong |

X-ray Crystallography for Definitive Solid-State Structural Resolution

X-ray crystallography is a premier technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govwikipedia.org The method involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. wikipedia.org By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated, from which the exact positions of the atoms, bond lengths, bond angles, and torsional angles can be determined with high precision. nih.govwikipedia.org

For Phenol, (2-bornyl)methoxy-, a successful X-ray crystallographic analysis would require the compound to be isolated as a stable, high-quality single crystal. The resulting data would provide unambiguous confirmation of its molecular structure, including:

Connectivity: Definitive proof of the covalent bonding framework, confirming the attachment of the (2-bornyl)methoxy group to the phenol ring.

Conformation: The precise solid-state conformation of the molecule, including the orientation of the bulky bornyl group relative to the planar phenol ring.

Stereochemistry: The absolute configuration of the chiral centers within the bornyl moiety, which is crucial for this naturally derived group. X-ray crystallography is a primary method for determining the absolute configuration of a chiral molecule. nih.gov

Intermolecular Interactions: Details of how the molecules pack together in the crystal lattice, revealing any significant intermolecular forces such as hydrogen bonding (from the phenolic -OH group) and van der Waals interactions.

A hypothetical table of crystallographic data for Phenol, (2-bornyl)methoxy- is presented below to illustrate the type of information obtained from such an analysis.

| Parameter | Example Value |

| Chemical Formula | C₁₇H₂₄O₂ |

| Formula Weight | 260.37 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| β (°) | 98.76 |

| Volume (ų) | 1523.4 |

| Z (molecules/unit cell) | 4 |

Chiral Analysis Techniques for Enantiomeric and Diastereomeric Purity

The bornyl group is a chiral bicyclic monoterpene derivative, meaning that Phenol, (2-bornyl)methoxy- is a chiral molecule. Chiral molecules can exist as enantiomers—non-superimposable mirror images. Chiral analysis techniques are therefore essential for separating these enantiomers and determining the enantiomeric and diastereomeric purity of a sample.

Common methods for chiral analysis include:

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and powerful technique for separating enantiomers. mdpi.com The separation is achieved by using a chiral stationary phase (CSP) in the HPLC column. The CSP is itself a chiral material that interacts differently with each enantiomer of the analyte, causing one to travel through the column faster than the other, thus achieving separation. mdpi.comjiangnan.edu.cn For Phenol, (2-bornyl)methoxy-, a suitable chiral HPLC method would allow for the quantification of each enantiomer present in a mixture, enabling the determination of enantiomeric excess (ee).

Chiral Gas Chromatography (GC): Similar to chiral HPLC, this method uses a capillary column with a chiral stationary phase to separate volatile enantiomers. hrgc.eu Given the potential volatility of a bornyl ether derivative, this could be a viable analytical approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: While standard NMR cannot distinguish between enantiomers, the addition of a chiral shift reagent (often a lanthanide complex) can induce different chemical shifts for the corresponding nuclei in each enantiomer. nih.gov This allows for the integration of the separate signals to determine the enantiomeric ratio.

The table below outlines the principles of these chiral analysis techniques.

| Technique | Principle of Separation/Differentiation | Application to Phenol, (2-bornyl)methoxy- |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. mdpi.com | Separation and quantification of the enantiomers to determine enantiomeric purity. |

| Chiral GC | Differential partitioning of volatile enantiomers between the mobile gas phase and a chiral stationary phase. | Separation of enantiomers if the compound is sufficiently volatile and thermally stable. |

| NMR with Chiral Shift Reagents | Formation of transient diastereomeric complexes with a chiral reagent, causing enantiomers to have distinct NMR signals. nih.gov | Determination of enantiomeric ratio in a sample without physical separation. |

Mechanistic Organic Chemistry of Phenol, 2 Bornyl Methoxy Transformations

Electrophilic Aromatic Substitution Pathways on the Phenol (B47542) Ring

The phenol ring in Phenol, (2-bornyl)methoxy- is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of two electron-donating groups: the hydroxyl (-OH) group and the (2-bornyl)methoxy- group. wikipedia.org Both substituents increase the electron density of the aromatic ring, particularly at the ortho and para positions, making it more nucleophilic. quora.commakingmolecules.com

The general mechanism for electrophilic aromatic substitution proceeds in two steps:

Attack on the electrophile : The electron-rich aromatic ring acts as a nucleophile, attacking an electrophile (E⁺). This is the slow, rate-determining step as it disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comuci.edu

Deprotonation : A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product. masterorganicchemistry.com

The hydroxyl group is a powerful activating group and directs incoming electrophiles to the positions ortho and para to it. lkouniv.ac.in Similarly, the ether linkage of the (2-bornyl)methoxy- group is also an ortho, para-director. The ultimate regioselectivity of the substitution is determined by a combination of these directing effects and significant steric hindrance imposed by the bulky bornyl group. The position ortho to the (2-bornyl)methoxy- group is sterically hindered, making electrophilic attack at this site less favorable. core.ac.uk Consequently, substitution is most likely to occur at the para position relative to the hydroxyl group, which is the least sterically hindered activated position.

| Substituent Group | Electronic Effect | Directing Influence | Reactivity Effect |

|---|---|---|---|

| -OH (Hydroxyl) | +M (Resonance Donating) | ortho, para | Strongly Activating |

| -OR ((2-bornyl)methoxy-) | +M (Resonance Donating) | ortho, para | Activating |

Rearrangement Reactions Involving the Bornyl System

The bornane skeleton is a rigid bicyclic system prone to skeletal rearrangements, particularly when a carbocation is formed within the structure. These rearrangements serve to relieve ring strain or to form a more stable carbocation.

Cationic Rearrangements (e.g., Wagner-Meerwein Shifts within the Bornane Skeleton)

The Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent, electron-deficient carbon. wikipedia.orglibretexts.org This type of rearrangement is characteristic of bicyclic terpene systems like the bornane skeleton. lscollege.ac.in

Should a carbocation be generated on the bornyl portion of the molecule (for example, through the loss of a leaving group), it will readily undergo a Wagner-Meerwein shift. A classic illustration of this is the acid-catalyzed dehydration of isoborneol to camphene, which proceeds through a carbocation intermediate that rearranges via a 1,2-shift. chemistry-online.com In the context of Phenol, (2-bornyl)methoxy-, formation of a cation at the C2 position of the bornyl group would likely trigger a shift of the C1-C6 bond to the C2 carbon. This process results in the migration of the positive charge to C1 and the formation of a rearranged carbon skeleton, which is a common pathway to alleviate the inherent strain in the bicyclo[2.2.1]heptane system. msu.edulibretexts.org These rearrangements are classified as core.ac.ukcore.ac.uk-sigmatropic shifts and are thermally allowed, often occurring at very low temperatures. wikipedia.orglscollege.ac.in

Nucleophilic Substitution Mechanisms at the Bornyl Stereocenter

Nucleophilic substitution at the C2 stereocenter of the bornyl group, where the methoxy-phenol moiety is attached, can theoretically proceed via SN1 or SN2 mechanisms.

The SN1 (unimolecular nucleophilic substitution) mechanism involves a two-step process: first, the leaving group departs to form a carbocation intermediate, which is the rate-determining step. Second, the nucleophile attacks the planar carbocation. labster.com This pathway is more plausible for the bornyl system. The formation of the secondary carbocation at the C2 position would be immediately followed by the Wagner-Meerwein rearrangements discussed previously to yield a more stable tertiary carbocation. libretexts.org Attack by a nucleophile can then occur at the rearranged carbocation center. Because the intermediate carbocation is planar, nucleophilic attack can happen from either face, potentially leading to a mixture of stereoisomers. libretexts.org

| Feature | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Kinetics | Unimolecular (Rate = k[Substrate]) | Bimolecular (Rate = k[Substrate][Nucleophile]) |

| Intermediate | Carbocation | None (Transition State) |

| Stereochemistry | Racemization/Mixture of products | Inversion of configuration |

| Likelihood for Bornyl System | Plausible, but leads to rearrangement | Highly Unlikely (Steric Hindrance) |

Radical Reaction Pathways and Electron Transfer Processes within the Bornyl-Methoxy-Phenol System

The phenolic functional group is susceptible to reactions involving free radicals. The hydrogen atom of the hydroxyl group can be abstracted by a radical species, leading to the formation of a phenoxy radical. This radical is stabilized by resonance, with the unpaired electron delocalized over the oxygen atom and the aromatic ring, primarily at the ortho and para positions. nih.govrsc.org

The stability of the resulting phenoxy radical is influenced by the substituents on the ring. The (2-bornyl)methoxy- group at the ortho position can influence the properties of the phenoxy radical. Ortho-disubstituted phenols are known to form more stable phenoxy radicals compared to ortho-monosubstituted ones. nih.gov

These phenoxy radicals can participate in various subsequent reactions, including:

Dimerization : Two phenoxy radicals can couple, often at the ortho or para positions, to form biphenol structures.

Oxidation : The radical can be further oxidized.

Reaction with other molecules : The phenoxy radical can react with other species, such as molecular oxygen, to form peroxyl radicals, which can then undergo further transformations. rsc.org

Electron transfer processes can also occur, where the phenol donates an electron to an oxidizing agent to form a radical cation. This species would be highly reactive and could undergo a variety of subsequent reactions, including deprotonation to form the aforementioned phenoxy radical.

Influence of Steric and Electronic Effects from Substituents on Reactivity and Selectivity

The reactivity and selectivity of Phenol, (2-bornyl)methoxy- are governed by a delicate balance of steric and electronic effects exerted by its constituent parts.

Electronic Effects :

The hydroxyl (-OH) and (2-bornyl)methoxy- (-OR) groups are both electron-donating through resonance (+M effect). researchgate.net This significantly activates the aromatic ring, making it much more reactive towards electrophiles than benzene (B151609). wikipedia.org

This electron donation stabilizes the arenium ion intermediate formed during electrophilic substitution, lowering the activation energy of the reaction. lkouniv.ac.in

Steric Effects :

The most significant steric feature is the bulky bicyclic bornyl group. This group creates substantial steric hindrance, primarily at the ortho position adjacent to its point of attachment on the phenol ring. core.ac.uk

This steric crowding will direct incoming electrophiles away from this position, enhancing the selectivity for substitution at the less hindered para position (relative to the -OH group). researchgate.net

In nucleophilic substitution reactions at the bornyl C2 center, steric hindrance is the deciding factor that strongly disfavors the SN2 mechanism. core.ac.uk

The interplay between these effects is crucial. While electronically both the ortho and para positions are activated for electrophilic attack, the steric bulk of the bornyl group effectively blocks one of the potential sites, leading to high regioselectivity in its reactions.

| Structural Moiety | Effect | Influence on Reactivity/Selectivity |

|---|---|---|

| Hydroxyl (-OH) | Electronic (Donating) | Activates ring for SEAr; directs ortho/para. |

| (2-bornyl)methoxy- | Electronic (Donating) | Activates ring for SEAr; directs ortho/para. |

| Bornyl Group | Steric (Bulky) | Hinders attack at adjacent ortho position in SEAr; prevents SN2 at C2 center. |

| Bornane Skeleton | Ring Strain | Drives Wagner-Meerwein rearrangements upon carbocation formation. |

Computational and Theoretical Investigations of Phenol, 2 Bornyl Methoxy

Quantum Chemical Calculations (e.g., Density Functional Theory)

No published Density Functional Theory (DFT) studies were found for Phenol (B47542), (2-bornyl)methoxy-. Such calculations would typically provide insights into the molecule's electronic structure, orbital energies (HOMO/LUMO), electrostatic potential, and optimized geometry. While DFT studies are common for various substituted phenols and ethers, none have focused on this specific combination. nih.govresearchgate.netscite.airesearchgate.net

Molecular Dynamics (MD) Simulations

There is no available literature on Molecular Dynamics (MD) simulations for Phenol, (2-bornyl)methoxy-. MD simulations would be crucial for understanding its conformational landscape, the flexibility of the bornyl group, and potential intramolecular interactions (like hydrogen bonding) or intermolecular interactions in a condensed phase. Studies on related systems, such as borneol's interaction with membranes or the dynamics of other ethers, exist but cannot be directly extrapolated. nih.govmdpi.commdpi.com

Prediction and Interpretation of Spectroscopic Data

Theoretical predictions for the infrared (IR) spectrum of Phenol, (2-bornyl)methoxy- have not been published. Computational methods, often coupled with DFT, are used to calculate vibrational frequencies, which aids in the interpretation of experimental spectra. While IR data is available for bornyl esters and other related compounds, it is not specific to the target molecule. nih.govepa.govnist.govrsc.orgchemicalbook.com

Computational Studies on Reaction Mechanisms and Transition States

No computational investigations into the reaction mechanisms involving Phenol, (2-bornyl)methoxy- were identified. Alkyl aryl ethers can undergo reactions like acid-catalyzed cleavage. libretexts.orgksu.edu.sageeksforgeeks.orgyoutube.comyoutube.com A computational study would involve locating transition states and calculating activation energies, but this has not been performed for this molecule.

Quantitative Structure-Property Relationship (QSPR) Modeling

Phenol, (2-bornyl)methoxy- is not included in the datasets of existing Quantitative Structure-Property Relationship (QSPR) models found in the literature. QSPR studies establish mathematical relationships between a compound's structure and its physicochemical properties. While models exist for classes like halogenated ethers or general phenols, they are not specific enough to provide reliable data for this compound. nih.govacs.orgmdpi.comnih.gov

Design and Synthesis of Chemically Modified Derivatives of Phenol, 2 Bornyl Methoxy

Synthesis of Novel Bornyl-Methoxy-Phenol Analogues and Their Structural Elucidation

The synthesis of novel analogues of phenol (B47542), (2-bornyl)methoxy- can be achieved through several established synthetic routes in organic chemistry, often involving the etherification of a substituted phenol with a bornyl-containing electrophile. A common approach is the Williamson ether synthesis, where a substituted phenoxide is reacted with a (2-bornyl)methyl halide. The reaction conditions, such as the choice of base, solvent, and temperature, are critical for optimizing the yield and purity of the resulting bornyl-methoxy-phenol analogues. For instance, the use of a strong base like sodium hydride in an aprotic polar solvent such as dimethylformamide (DMF) can facilitate the deprotonation of the phenol, thereby promoting the nucleophilic attack on the bornyl-derivative.

Alternatively, Mitsunobu reaction conditions, employing triphenylphosphine and a dialkyl azodicarboxylate (e.g., DEAD or DIAD), can be utilized to couple a phenol with (2-bornyl)methanol. This method is particularly advantageous for its mild reaction conditions and stereochemical control, often proceeding with an inversion of configuration at the alcohol carbon center.

Further characterization is achieved using Fourier-Transform Infrared (FT-IR) spectroscopy, which helps to identify the functional groups present in the molecule, such as the C-O-C stretching of the ether linkage and the aromatic C=C bonds. Mass spectrometry (MS) is employed to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, which can further confirm the proposed structure.

Systematic Variation of Substituents and Their Impact on Chemical Reactivity and Stability

A systematic variation of substituents on the aromatic ring of the phenol, (2-bornyl)methoxy- scaffold allows for the fine-tuning of its chemical properties. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly influence the electron density of the aromatic ring and, consequently, its reactivity and stability.

Electron-Donating Groups (EDGs): Substituents such as alkyl, alkoxy, and amino groups increase the electron density of the phenolic ring through inductive and/or resonance effects. This enhanced electron density can make the aromatic ring more susceptible to electrophilic substitution reactions. For example, nitration or halogenation of an analogue bearing an EDG would be expected to proceed more readily and with a higher degree of regioselectivity, typically directing the incoming electrophile to the ortho and para positions relative to the activating group. The presence of EDGs can also impact the stability of the compound by influencing its oxidation potential.

Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro, cyano, and carbonyl groups decrease the electron density of the aromatic ring. This deactivation makes the ring less reactive towards electrophilic substitution. The presence of strong EWGs can also increase the acidity of the phenolic proton if one is present, and can affect the stability of the molecule towards oxidative degradation. The impact of various substituents on the chemical reactivity is summarized in the table below.

| Substituent (R) | Electronic Effect | Expected Impact on Aromatic Ring Reactivity (Electrophilic Substitution) |

| -CH₃ | Electron-Donating (Inductive) | Activation |

| -OCH₃ | Electron-Donating (Resonance) | Strong Activation |

| -NO₂ | Electron-Withdrawing (Resonance and Inductive) | Deactivation |

| -CN | Electron-Withdrawing (Resonance and Inductive) | Deactivation |

| -Cl | Electron-Withdrawing (Inductive), Weakly Donating (Resonance) | Weak Deactivation |

Stereochemical Aspects in Derivative Synthesis and Characterization

The bornyl group in phenol, (2-bornyl)methoxy- is a chiral bicyclic monoterpene derivative, which introduces significant stereochemical considerations in the synthesis and characterization of its derivatives. The stereochemistry of the starting bornyl material, which can exist as either (1R)-(+)-borneol or (1S)-(-)-borneol, will be retained in the final product unless the synthetic route involves reactions that affect the chiral centers of the bornyl framework.

During the synthesis of derivatives, if new chiral centers are formed, the diastereoselectivity of the reaction becomes a critical factor. The bulky and stereochemically defined bornyl group can exert a significant steric influence on the approaching reagents, leading to a preference for the formation of one diastereomer over the other. This phenomenon, known as asymmetric induction, can be exploited to synthesize stereochemically pure compounds.

The characterization of the stereochemistry of the synthesized derivatives requires specialized analytical techniques. Chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), can be used to separate and quantify enantiomers and diastereomers. Spectroscopic methods, particularly NMR, can also provide stereochemical information. For instance, the Nuclear Overhauser Effect (NOE) can be used to determine the relative stereochemistry of protons in close spatial proximity, which can help to elucidate the three-dimensional structure of the molecule. In cases where single crystals can be obtained, X-ray crystallography provides the most definitive determination of the absolute and relative stereochemistry of the compound.

Structure-Property Relationships for Targeted Chemical Functions and Non-Biological Applications

The relationship between the molecular structure of phenol, (2-bornyl)methoxy- derivatives and their chemical properties is crucial for designing compounds with targeted functions for non-biological applications. By systematically modifying the structure, it is possible to tailor properties such as solubility, thermal stability, and reactivity for specific uses in materials science and industrial chemistry.

For example, the introduction of long alkyl chains as substituents on the phenolic ring could enhance the solubility of the derivatives in nonpolar organic solvents, making them suitable for applications as additives in polymers or lubricants. The bulky bornyl group can impart increased thermal stability to the molecule by restricting intramolecular rotations and providing a rigid scaffold.

The electronic properties of the aromatic ring, modulated by substituents, can be harnessed for various applications. Derivatives with electron-rich phenolic rings may serve as effective antioxidants in industrial processes by scavenging free radicals. Conversely, derivatives bearing electron-withdrawing groups might find use as intermediates in the synthesis of specialized dyes or electronic materials. The specific structure-property relationships can be investigated by correlating the structural modifications with experimentally determined properties, as illustrated in the table below.

| Structural Modification | Potential Impact on Properties | Potential Non-Biological Application |

| Introduction of long alkyl chains | Increased lipophilicity, improved solubility in nonpolar media | Polymer additive, lubricant component |

| Incorporation of electron-donating groups | Lowered oxidation potential | Industrial antioxidant |

| Incorporation of electron-withdrawing groups | Modified electronic absorption, increased acidity | Intermediate for dyes, electronic materials |

| Polymerization of a reactive functional group | Formation of a macromolecular structure with the bornyl moiety as a pendant group | Specialty polymer with tailored thermal and mechanical properties |

Emerging Research Frontiers in Phenol, 2 Bornyl Methoxy Chemistry

Development of Sustainable and Green Chemistry Approaches for Synthesis

The synthesis of phenol (B47542) derivatives is increasingly guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of renewable resources. nih.govuniroma1.it Traditional methods for creating phenol ethers often involve harsh reaction conditions and the use of hazardous reagents. In contrast, modern approaches for the synthesis of compounds like Phenol, (2-bornyl)methoxy- focus on cleaner and more sustainable alternatives.

Key strategies in the green synthesis of phenol ethers include:

Catalytic Processes: The use of catalysts, particularly those that are recyclable and can operate under mild conditions, is a cornerstone of green chemistry. nih.govnumberanalytics.com For the synthesis of aryl ethers, copper-catalyzed Ullmann-type reactions have been refined to use catalytic amounts of copper salts, such as copper(II) acetate (B1210297) or copper chloride, often in combination with a base like potassium carbonate. nih.gov These reactions can now be performed at lower temperatures than the stoichiometric methods of the past. nih.gov

Alternative Solvents: The move away from volatile and toxic organic solvents is a major focus. nih.gov Research is exploring the use of greener solvents like water, ionic liquids, or even solvent-free reaction conditions. nih.govmdpi.com For instance, the use of a recyclable palladium catalyst has been demonstrated for Suzuki-Miyaura couplings of phenols in water. numberanalytics.com

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govnih.gov Microwave irradiation, in particular, has been shown to be effective in various organic syntheses, often leading to higher yields in shorter timeframes. mdpi.comnih.gov

| Green Chemistry Principle | Application in Phenol Ether Synthesis |

| Catalysis | Use of recyclable copper or palladium catalysts to minimize waste. numberanalytics.comnih.gov |

| Safer Solvents | Replacement of hazardous solvents with water or ionic liquids. nih.govmdpi.com |

| Energy Efficiency | Application of microwave or ultrasound irradiation to reduce reaction times and energy input. nih.govnih.gov |

| Atom Economy | Designing reactions, such as multicomponent reactions, that maximize the incorporation of starting materials into the final product. nih.gov |

The synthesis of Phenol, (2-bornyl)methoxy- can be envisioned through a greener adaptation of the Williamson ether synthesis. This would involve reacting a phenol with a (2-bornyl)methyl halide or sulfonate in the presence of a non-toxic base and a green solvent, potentially with microwave assistance to accelerate the reaction.

Advanced Mechanistic Studies Using In-Situ Spectroscopy

Understanding the precise reaction mechanisms is crucial for optimizing reaction conditions and developing more efficient catalysts. In-situ spectroscopic techniques allow researchers to monitor reactions as they happen, providing real-time data on the formation of intermediates and products.

For reactions involving phenol derivatives, techniques such as Fourier-transform infrared (FTIR), nuclear magnetic resonance (NMR), and UV-Vis spectroscopy are invaluable. bohrium.com For example, in the study of Schiff base compounds derived from phenols, FTIR can identify the characteristic imine group (-C=N) and changes in the hydroxyl group, while NMR can provide detailed information about the chemical environment of different protons and carbons in the molecule. bohrium.comresearchgate.net

In the context of synthesizing Phenol, (2-bornyl)methoxy-, in-situ spectroscopy could be employed to:

Monitor the progress of the etherification reaction: By tracking the disappearance of the phenolic -OH peak and the appearance of the ether C-O-C stretch in the FTIR spectrum.

Identify reaction intermediates: In metal-catalyzed reactions, spectroscopy can help to characterize the transient metal-phenoxide complexes that are formed. nih.gov

Study reaction kinetics: By quantifying the concentration of reactants and products over time, allowing for the determination of reaction rates and activation energies.

Computational Design of Functionalized Materials with Tailored Chemical Attributes

Computational chemistry has become an indispensable tool for designing new materials with specific properties. doaj.orgnih.gov By using quantum mechanical calculations, researchers can predict the structure, reactivity, and electronic properties of molecules and materials before they are synthesized in the lab. nih.gov This approach is particularly useful in the design of functionalized materials where a specific chemical attribute is desired.

For materials incorporating the Phenol, (2-bornyl)methoxy- moiety, computational modeling could be used to:

Predict the binding affinity of the molecule to a specific target: This is highly relevant in the design of new catalysts or biologically active compounds.

Design metal-organic frameworks (MOFs) with tailored properties: MOFs are porous materials with a wide range of potential applications, including catalysis and gas storage. doaj.orgnih.gov By incorporating functionalized linkers like Phenol, (2-bornyl)methoxy-, it may be possible to create MOFs with specific catalytic activities or selective binding properties. mdpi.com

Simulate the interaction of the material with other molecules: This can provide insights into the mechanism of action of a catalyst or the binding mode of a drug molecule. nih.gov

| Computational Method | Application in Materials Design |

| Quantum Mechanics (QM) | Predicts molecular structure, stability, and reactivity. nih.gov |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time to study dynamic processes. |

| High-Throughput Screening | Rapidly evaluates large libraries of virtual compounds to identify promising candidates. mdpi.com |

Exploration of Novel Chemical Transformations and Catalytic Applications

The unique structure of Phenol, (2-bornyl)methoxy-, with its bulky, chiral bornyl group, suggests potential for novel chemical transformations and catalytic applications. The phenolic hydroxyl group can be a site for further functionalization, while the bornyl group can impart stereoselectivity to reactions.

Potential areas of exploration include:

Asymmetric Catalysis: The chiral bornyl group could be used to induce asymmetry in a variety of chemical reactions. For example, a metal complex of Phenol, (2-bornyl)methoxy- could act as a chiral catalyst for reactions such as asymmetric hydrogenation or oxidation.

Polymer Chemistry: Phenolic compounds are precursors to a variety of polymers. nih.gov The incorporation of the bulky bornyl group could lead to polymers with interesting thermal and mechanical properties. For instance, 2-methoxy-4-vinylphenol, a related compound, has been used as a biobased monomer for thermoplastics and thermoset polymers. mdpi.com

Oxidation Catalysis: Phenol derivatives can be catalytically oxidized to produce valuable chemicals. researchgate.net The electronic and steric properties of the (2-bornyl)methoxy- group could influence the selectivity and efficiency of such oxidation reactions. For example, copper complexes have been shown to catalyze the oxidation of catechols to o-quinones. researchgate.net

Research into the chemical transformations of similar phenol derivatives has shown that they can undergo reactions such as O-allylation followed by Claisen rearrangement and isomerization to yield new substituted phenols with potential applications. researchgate.net Similar strategies could be applied to Phenol, (2-bornyl)methoxy- to generate a library of novel compounds for further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.